molecular formula C18H25N3OS2 B13795899 Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Cat. No.: B13795899
M. Wt: 363.5 g/mol
InChI Key: URUOANSSCVVEQC-UHFFFAOYSA-N
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Description

Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound with a unique structure that includes a cyclohexyl group, an acetamide moiety, and a thieno[2,3-D]pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multiple steps. One common method includes the reaction of cyclohexylamine with acetic anhydride to form N-cyclohexylacetamide. This intermediate is then reacted with 5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidine-4-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
  • Acetamide, 2-chloro-N-(3-cyano-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)-
  • Acetamide, N-(2-formylphenyl)-

Uniqueness

What sets Acetamide, N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- apart from similar compounds is its unique combination of functional groups and ring systems.

Properties

Molecular Formula

C18H25N3OS2

Molecular Weight

363.5 g/mol

IUPAC Name

N-cyclohexyl-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C18H25N3OS2/c1-4-14-11(2)24-18-16(14)17(19-12(3)20-18)23-10-15(22)21-13-8-6-5-7-9-13/h13H,4-10H2,1-3H3,(H,21,22)

InChI Key

URUOANSSCVVEQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3CCCCC3)C

Origin of Product

United States

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